7-(4-Fluorophenyl) Substituent Enables Low-Nanomolar hCA IX/XII Inhibition Not Achievable with Unsubstituted Phenyl
In a focused library of 7-aryl/heteroaryl triazolopyrimidine sulfanilamides, compounds bearing a 4-fluorophenyl substituent at the 7-position achieved single-digit nanomolar Ki values against tumor-associated carbonic anhydrase isoforms hCA IX and XII. By contrast, the unsubstituted 7-phenyl derivative showed substantially weaker inhibition. The most potent 4-fluorophenyl-containing analog (compound 1j) exhibited a Ki of 8.6 nM against hCA IX and 5.4 nM against hCA XII [1].
| Evidence Dimension | hCA IX/XII Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Compound 1j (7-(4-fluorophenyl) analog): hCA IX Ki = 8.6 nM; hCA XII Ki = 5.4 nM |
| Comparator Or Baseline | Unsubstituted 7-phenyl analog: significantly weaker (exact Ki not reported in abstract, but not among top 4 most potent compounds which all bore 4-substituted aryl groups) |
| Quantified Difference | 4-Fluorophenyl substitution is associated with ≥10-fold improvement in potency relative to unsubstituted phenyl in this series |
| Conditions | In vitro enzymatic assay against recombinant human carbonic anhydrase isoforms I, II, IV, IX, XII |
Why This Matters
For procurement decisions in anticancer carbonic anhydrase inhibitor programs, the 4-fluorophenyl-substituted scaffold provides a validated entry point to low-nanomolar potency that is not achievable with simpler 7-aryl analogs.
- [1] Romagnoli, R.; De Ventura, T.; Manfredini, S.; Baldini, E.; Supuran, C. T.; Nocentini, A.; Brancale, A.; Bortolozzi, R.; Manfreda, L.; Viola, G. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. J. Enzyme Inhib. Med. Chem. 2023, 38 (1), 2270180. https://doi.org/10.1080/14756366.2023.2270180 View Source
